An In-depth Technical Guide to Fmoc-S-2-hydroxyethyl-L-cysteine
An In-depth Technical Guide to Fmoc-S-2-hydroxyethyl-L-cysteine
Abstract: This technical guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental protocols for Fmoc-S-2-hydroxyethyl-L-cysteine. It is intended for researchers, scientists, and professionals in the fields of peptide chemistry, drug discovery, and materials science. This document summarizes key quantitative data, details standard experimental workflows, and presents visual diagrams to illustrate core concepts and processes related to the use of this versatile amino acid derivative.
Core Chemical and Physical Properties
Fmoc-S-2-hydroxyethyl-L-cysteine is a derivative of the amino acid L-cysteine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1][2] The thiol group of the cysteine side chain is modified with a 2-hydroxyethyl group. This modification enhances solubility and provides a site for further functionalization.[1] The compound typically appears as a white powder and is primarily used as a building block in solid-phase peptide synthesis (SPPS).[1][]
Quantitative Data Summary
The following table summarizes the key computed and experimental properties for Fmoc-S-2-hydroxyethyl-L-cysteine.
| Property | Value | Source |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyethylsulfanyl)propanoic acid | [][4] |
| Synonyms | Fmoc-Cys(2-hydroxyethyl)-OH, Fmoc-L-Cys(2-hydroxyethyl)-OH, FMOC-(S)-ETHANOL-L-CYS | [1][4][5] |
| CAS Number | 200354-35-4 | [1][4][5] |
| Molecular Formula | C₂₀H₂₁NO₅S | [1][4][5] |
| Molecular Weight | 387.46 g/mol | [1][2][] |
| Appearance | White Powder | [1][2][] |
| Purity (Typical) | ≥ 98% (by HPLC) | [1][2] |
| Storage Conditions | 0–8 °C | [1][2][] |
| XLogP3 (Computed) | 2.7 | [4] |
| Hydrogen Bond Donors | 3 | [4] |
| Hydrogen Bond Acceptors | 6 | [4] |
Key Applications in Research and Development
Fmoc-S-2-hydroxyethyl-L-cysteine is a specialized reagent with significant utility in peptide and protein chemistry.
-
Solid-Phase Peptide Synthesis (SPPS): Its primary application is as a building block in Fmoc-based SPPS.[1] The base-labile Fmoc protecting group is stable during peptide bond formation (coupling) but can be easily removed under mild basic conditions, typically with piperidine, to allow for the stepwise elongation of the peptide chain.[6][7]
-
Enhanced Solubility and Functionalization: The S-(2-hydroxyethyl) modification on the cysteine side chain improves the solubility of the amino acid derivative and the resulting peptide.[1] The terminal hydroxyl group can also serve as a handle for further chemical modifications or bioconjugation.[1]
-
Drug Development and Bioactive Peptides: This derivative is used to synthesize novel, modified peptides for pharmaceutical research.[1][2] Introducing such modifications can alter the peptide's biological activity, stability, and pharmacokinetic profile.[1]
Experimental Protocols & Methodologies
The following sections detail common experimental procedures involving Fmoc-S-2-hydroxyethyl-L-cysteine, focusing on its application in solid-phase peptide synthesis.
Fmoc Group Deprotection
The removal of the Fmoc protecting group is a critical step in SPPS, enabling the subsequent coupling of the next amino acid in the sequence.
Materials:
-
Fmoc-protected peptidyl-resin
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
-
Nitrogen gas for agitation (optional)
Protocol:
-
Swell the peptidyl-resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Drain the DMF from the resin.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture gently for 5-20 minutes at room temperature. The reaction progress can be monitored by observing the formation of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance.[8]
-
Drain the deprotection solution from the resin.
-
Thoroughly wash the resin with DMF (typically 5-6 times) to remove all traces of piperidine and the cleavage byproducts.
-
The resin, now with a free N-terminal amine, is ready for the next coupling step.[6][8]
Coupling of Fmoc-S-2-hydroxyethyl-L-cysteine in SPPS
This protocol describes the incorporation of Fmoc-S-2-hydroxyethyl-L-cysteine onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Deprotected peptidyl-resin
-
Fmoc-S-2-hydroxyethyl-L-cysteine (3-5 equivalents relative to resin loading)
-
Coupling reagents: e.g., HBTU/HOBt or DIC/OxymaPure (3-5 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Solvent: N,N-dimethylformamide (DMF)
Protocol:
-
Activation: In a separate vial, dissolve Fmoc-S-2-hydroxyethyl-L-cysteine and the coupling reagents (e.g., HBTU/HOBt) in DMF. Add DIPEA to activate the carboxylic acid group. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptidyl-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[9] Coupling efficiency can be monitored using a qualitative test such as the Kaiser test (ninhydrin test). A negative test (beads remain colorless) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution.
-
Wash the peptidyl-resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.[9]
Mandatory Visualizations
The following diagrams illustrate the key chemical logic and experimental workflows associated with Fmoc-S-2-hydroxyethyl-L-cysteine.
Caption: Logical relationship of the compound's core components.
Caption: Workflow for Fmoc-group deprotection in SPPS.
Caption: Standard SPPS cycle for amino acid incorporation.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for Fmoc-S-2-hydroxyethyl-L-cysteine is not widely available, standard laboratory precautions for handling fine chemicals should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10]
-
Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or in a fume hood to prevent dust formation.[10][11]
-
Contact: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended (0-8 °C).[1][]
-
Toxicology: The chemical, physical, and toxicological properties have not been thoroughly investigated.[11] Handle as a potentially hazardous substance.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 4. Fmoc-S-2-hydroxyethyl-L-cysteine | C20H21NO5S | CID 7020780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pschemicals.com [pschemicals.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Efficient Chemical Protein Synthesis using Fmoc‐Masked N‐Terminal Cysteine in Peptide Thioester Segments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digital.csic.es [digital.csic.es]
- 9. rsc.org [rsc.org]
- 10. peptide.com [peptide.com]
- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
